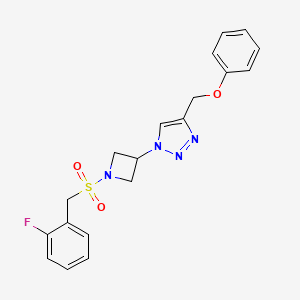
1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19FN4O3S with a molecular weight of 402.44 g/mol . Its structure incorporates a triazole ring and sulfonyl group, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Xanthine Oxidase Inhibition : A study identified related triazole derivatives that effectively inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism. The most potent derivative exhibited an IC50 value of 0.70 μM , significantly more effective than allopurinol, a standard treatment for gout .
- Antimicrobial Activity : Triazole derivatives have been shown to possess antimicrobial properties. The presence of the phenoxymethyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake into microbial cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Biological Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 0.70 | |
| Antimicrobial Activity | Various Bacteria | Not specified | |
| Cytotoxicity | Cancer Cell Lines | 6.2 (HCT-116) |
Case Study 1: Xanthine Oxidase Inhibition
In vitro studies demonstrated that derivatives similar to the target compound effectively inhibited xanthine oxidase, leading to reduced serum uric acid levels in rat models. This suggests potential therapeutic applications for conditions like gout and hyperuricemia.
Case Study 2: Anticancer Activity
A related study evaluated triazole derivatives against cancer cell lines, revealing significant cytotoxic effects. For instance, one derivative showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating promising anticancer properties .
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]-4-(phenoxymethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-19-9-5-4-6-15(19)14-28(25,26)23-11-17(12-23)24-10-16(21-22-24)13-27-18-7-2-1-3-8-18/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQQNVXBNBNBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2F)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














